4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide
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Overview
Description
4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] is a chemical compound with the molecular formula C20H18N6O7S2 and a molecular weight of 518.52 . It is a yellow solid that is soluble in dimethyl sulfoxide and tetrahydrofuran . This compound is known for its role as a by-product in the preparation of sulfamethoxazole metabolites .
Preparation Methods
The synthesis of 4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] involves the reaction of appropriate sulfonamide derivatives with azoxy compounds under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide or tetrahydrofuran and may involve heating to facilitate the reaction
Chemical Reactions Analysis
4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azoxy group to an amino group, leading to different derivatives.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in relation to its role as a metabolite of sulfamethoxazole.
Mechanism of Action
The mechanism of action of 4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] involves its interaction with specific molecular targets and pathways. The azoxy group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The sulfonamide groups can interact with biological targets, potentially inhibiting or modifying their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] can be compared with other similar compounds such as:
Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide structure.
4,4’-Azoxybis[N-(3-isoxazolyl)-benzenesulfonamide]: A compound with a similar structure but lacking the methyl group on the isoxazole ring.
4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] derivatives: Various derivatives with modifications to the azoxy or sulfonamide groups.
The uniqueness of 4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]imino-oxidoazanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O7S2/c1-13-11-19(22-32-13)24-34(28,29)17-7-3-15(4-8-17)21-26(27)16-5-9-18(10-6-16)35(30,31)25-20-12-14(2)33-23-20/h3-12H,1-2H3,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMVIVQKFDDNLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119403-03-1 |
Source
|
Record name | Azoxysulfamethoxazole (1,2-bis(4-(5-methylisoxazol-3-yl-aminosulfonyl)phenyl)diazine-1-oxide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119403031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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